7-Chloro-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine
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Overview
Description
7-Chloro-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine typically involves multi-step reactions. One common method includes:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: on solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: to the obtained acetylenes to form N-propargylenaminones.
Intramolecular cyclization: catalyzed by cesium carbonate in dimethyl sulfoxide to achieve the final pyrrolopyrazine structure.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. The use of automated reactors and continuous flow chemistry could enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[2,3-b]pyrazine-2,3-dione derivatives, while substitution reactions can produce various substituted pyrrolopyrazines .
Scientific Research Applications
7-Chloro-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its kinase inhibitory properties, making it a candidate for anticancer drug development.
Industry: Utilized in the synthesis of organic materials and natural products.
Mechanism of Action
The exact mechanism of action for 7-Chloro-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine is not fully understood. it is known to interact with various molecular targets, including kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can potentially disrupt cancer cell proliferation and survival .
Comparison with Similar Compounds
Pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory properties.
6H-pyrrolo[3,4-b]pyrazine: Another related heterocycle with distinct biological activities.
Uniqueness: 7-Chloro-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom and methyl groups contribute to its reactivity and potential as a drug candidate .
Properties
Molecular Formula |
C8H8ClN3 |
---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
7-chloro-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C8H8ClN3/c1-4-5(2)12-8-7(11-4)6(9)3-10-8/h3H,1-2H3,(H,10,12) |
InChI Key |
NHMMTJYCJNQHBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=CN2)Cl)C |
Origin of Product |
United States |
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